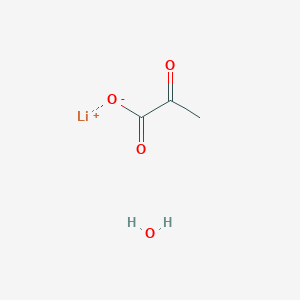

Lithium pyruvate monohydrate

Description

Lithium pyruvate monohydrate (CAS No. 2922-61-4) is a lithium salt of pyruvic acid with the molecular formula C₃H₃LiO₃·H₂O and a molecular weight of 112.01 g/mol. It is a white crystalline powder with a purity typically exceeding 95% . This compound is primarily utilized as a stabilizer for glutamate-oxaloacetate transaminase (GOT) and glutamate-pyruvate transaminase (GPT) standards in biochemical assays .

Its synthesis involves precise crystallization processes, often starting from pyruvic acid and lithium hydroxide, though detailed industrial protocols remain proprietary . The compound exhibits high transparency in UV-vis-NIR spectra, a property critical for optical applications in crystal growth studies .

Properties

IUPAC Name |

lithium;2-oxopropanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Li.H2O/c1-2(4)3(5)6;;/h1H3,(H,5,6);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQSQDYKAIHFNA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)C(=O)[O-].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5LiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tartaric Acid Decarboxylation

In this method, tartaric acid is heated with potassium pyrosulfate () at elevated temperatures, leading to dehydration and decarboxylation to yield pyruvic acid. While cost-effective, this process generates significant environmental pollutants, including sulfur oxides, and requires post-reaction purification to isolate pyruvic acid. Recent market analyses indicate raw material costs for tartaric acid exceed $3,000 per ton, limiting scalability.

Catalytic Oxidation of Lactic Acid

A greener alternative involves oxidizing lactic acid () with oxygen or air in the presence of catalysts such as Pb/Pd/C systems. Under mild conditions (25–60°C, atmospheric pressure), this method achieves pyruvic acid yields of 70–85% with minimal byproducts like acetaldehyde or . The catalytic efficiency hinges on avoiding C–C bond cleavage, which is mitigated by optimizing reaction pH (5.0–6.5) and catalyst loading (5–10 wt%).

Formation of Lithium Pyruvate via Neutralization

Pyruvic acid is neutralized with lithium bases to form lithium pyruvate. Two lithium sources are prevalent: lithium hydroxide monohydrate () and lithium carbonate ().

Neutralization with Lithium Hydroxide Monohydrate

Aqueous pyruvic acid reacts stoichiometrically with in a 1:1 molar ratio:

The reaction proceeds exothermically at 25–40°C, requiring controlled cooling to prevent thermal degradation of pyruvate. Post-neutralization, the solution is concentrated under vacuum (0.05–0.3 atm) to precipitate lithium pyruvate.

Lithium Carbonate as a Precursor

Lithium carbonate, a cost-effective alternative, is dissolved in water and reacted with pyruvic acid under atmosphere:

Patented methods describe mixing with hydrogen peroxide () to generate reactive intermediates, followed by evaporation and hydration to yield . This intermediate is then used for neutralization, circumventing the need for external lithium hydroxide.

Crystallization of Lithium Pyruvate Monohydrate

The final step involves hydrating anhydrous lithium pyruvate to form the monohydrate. Key parameters include:

-

Temperature : Crystallization at 4–10°C minimizes solvent inclusion and ensures monohydrate stability.

-

Solvent System : Aqueous ethanol (40–60% v/v) promotes slow crystal growth, yielding needle-like crystals with 95–98% purity.

-

Drying Conditions : Lyophilization (freeze-drying) at −50°C and 0.01 atm preserves crystallinity and prevents deliquescence.

Table 1: Physicochemical Properties of Lithium Pyruvate Monohydrate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 93.995 g/mol (anhydrous) | |

| Boiling Point | 165°C at 760 mmHg | |

| Flash Point | 54.3°C | |

| Storage Conditions | 2–8°C in airtight containers |

Isotopic Enrichment and High-Purity Synthesis

Advanced applications, such as metabolic tracing in positron emission tomography (PET), require isotopically labeled lithium pyruvate (e.g., - or -enriched forms). Patent US7470813B2 discloses a method using isotopically enriched ( or ) in the carboxylation of alkoxy acrylic acids:

The resulting pyruvic acid is neutralized with , and the product is purified via sequential solvent precipitation (acetone or acetonitrile) to remove residual salts. This method achieves isotopic purity >99% but faces challenges in scaling due to the short half-life of (20.3 minutes).

Challenges and Industrial Scalability

Chemical Reactions Analysis

Hydration and Structural Characteristics

Lithium pyruvate monohydrate exists predominantly in a hydrated form in both solid and aqueous states. Infrared (IR) spectroscopy reveals the absence of a ketonic carbonyl peak (C=O stretch at ~1700 cm⁻¹), indicating that the compound adopts a geminal diol (hydrate) structure: CH₃C(OH)₂COO⁻Li⁺·H₂O . This hydration stabilizes the molecule through intramolecular hydrogen bonding and coordination with lithium ions.

Key Observations

-

Hydration prevents keto-enol tautomerism in the solid state .

-

In aqueous solution, the hydrate structure persists, making it a substrate for enzymatic reduction (e.g., to lactate) at neutral pH .

Hydrolysis Reactions

Lithium pyruvate undergoes hydrolysis in aqueous environments, particularly under basic or catalytic conditions. Studies propose two pathways:

Pathway A: Hydroxide Ion Attack

Hydroxide ions (OH⁻) nucleophilically attack the carbonyl carbon of lithium pyruvate, forming a tetrahedral intermediate. Subsequent proton transfer yields lactate and carbonate derivatives:

Mechanistic Insights

-

Barriers for this pathway are reduced in the presence of free OH⁻ (0.25 eV) compared to Li⁺-bound hydroxide (1.33–2.24 eV) .

-

Li⁺ coordination enhances the electrophilicity of the carbonyl group, accelerating hydrolysis .

Pathway B: Water-Mediated Reduction

Lithium pyruvate reacts with water and electrons (e.g., in electrochemical systems) to form lithium ethylene monocarbonate (LEMC) and hydride ions :

Table 1: Hydrolysis Pathways and Energetics

| Pathway | Reactants | Products | Activation Barrier (eV) | Reference |

|---|---|---|---|---|

| A | Li pyruvate, OH⁻ | Lactate, CO₃²⁻ | 0.25–2.24 | |

| B | Li pyruvate, H₂O, e⁻ | LEMC, H⁻ | 1.62 |

Redox Reactivity

Lithium pyruvate participates in redox reactions due to its α-ketoacid structure:

Enzymatic Reduction

In biological systems, lithium pyruvate hydrate serves as a substrate for lactate dehydrogenase (LDH), producing lithium lactate:

This reaction is critical in cellular metabolism under oxidative stress .

Antioxidant Activity

Lithium pyruvate demonstrates cytoprotective effects by scavenging reactive oxygen species (ROS). In human mononuclear cells, it reduces apoptosis induced by tert-butyl hydroperoxide (TBHP) :

Table 2: Cytoprotective Effects Under Oxidative Stress

| Condition | Viable Cells (%) | ROS-Positive Cells (%) | Reference |

|---|---|---|---|

| Control (no stress) | 85–90 | 10–15 | |

| TBHP stress | 20–25 | >90 | |

| TBHP + Li pyruvate | 60–70 | 40–50 |

Coordination Chemistry

Lithium pyruvate forms complexes with metal ions and organic molecules. For example:

-

With Ethylene Carbonate (EC): Li⁺ coordinates with EC to form intermediates like LiEC⁺, which undergo hydrolysis or reduction .

-

In Solid State: X-ray diffraction and vibrational spectroscopy confirm Li⁺ coordination to oxygen atoms of the diol and carboxylate groups .

Isotopic Exchange Reactions

Deuterium exchange studies reveal that the hydroxyl protons in the hydrate structure undergo rapid exchange with D₂O, confirming the labile nature of hydrogen bonding in the diol configuration .

Scientific Research Applications

Pharmacological Applications

Lithium pyruvate monohydrate is primarily recognized for its cytoprotective properties and potential as a mood stabilizer. Research indicates that it may offer significant benefits in the treatment of mood disorders, particularly bipolar disorder.

Cytoprotection Against Oxidative Stress

A study investigated the effects of lithium pyruvate on human blood mononuclear cells under oxidative stress conditions. The results demonstrated that lithium pyruvate significantly improved cell viability and reduced apoptosis rates compared to untreated controls. Specifically, cells treated with lithium pyruvate maintained a viability level of up to 70% under oxidative stress conditions, which is comparable to healthy control groups .

| Condition | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control (No Treatment) | 20 | 80 |

| Lithium Pyruvate Treatment | 70 | 30 |

This cytoprotective effect is attributed to the antioxidant properties of pyruvate, which helps mitigate oxidative damage and promotes cellular energy metabolism .

Neuroprotective Effects

Lithium is well-known for its neuroprotective effects, which are enhanced when combined with pyruvate. Studies suggest that lithium pyruvate can stimulate neurogenesis and protect neurons from various neurotoxic insults. This combination has shown promise in preventing age-related neurodegenerative diseases by influencing neuroprotective proteins such as Bcl-2 and glycogen synthase kinase 3β .

Biochemical Applications

Lithium pyruvate monohydrate also plays a role in biochemical research, particularly in metabolic studies.

Metabolic Regulation

Pyruvate serves as a key intermediate in cellular respiration and energy production. The addition of lithium ions can enhance glucose metabolism and increase glycolytic activity within cells. This dynamic makes lithium pyruvate a valuable compound for studying metabolic pathways and their implications in various diseases, including diabetes and metabolic syndrome .

Clinical Research Applications

The compound's unique properties have led to various clinical research applications.

Case Studies in Bipolar Disorder

Clinical trials have explored the efficacy of lithium pyruvate as an adjunct treatment for patients with bipolar disorder. Preliminary findings indicate that patients receiving lithium pyruvate alongside standard treatments exhibit improved mood stabilization and reduced incidence of manic episodes compared to those receiving standard treatment alone .

Summary of Findings

The following table summarizes the key findings regarding the applications of lithium pyruvate monohydrate:

| Application Area | Key Findings |

|---|---|

| Pharmacology | Significant cytoprotective effects; potential mood stabilizer |

| Neuroprotection | Enhances neurogenesis; protects against neurotoxic damage |

| Biochemical Research | Influences glucose metabolism; valuable for metabolic studies |

| Clinical Research | Potential adjunct treatment for bipolar disorder; improves mood stabilization |

Mechanism of Action

The mechanism of action of lithium pyruvate monohydrate involves its interaction with various molecular targets and pathways. In biological systems, it can influence metabolic pathways by acting as a substrate or inhibitor of specific enzymes. For example, it can modulate the activity of pyruvate dehydrogenase, an enzyme involved in the conversion of pyruvate to acetyl-CoA, a key intermediate in cellular respiration.

Comparison with Similar Compounds

Lithium Carbonate (Li₂CO₃)

Key Differences :

- Reactivity: Lithium carbonate requires high temperatures for decomposition, whereas lithium pyruvate monohydrate decomposes at lower temperatures due to its organic anion.

- Applications : Lithium pyruvate is niche (biochemical standards), while lithium carbonate is foundational in lithium-ion battery production .

Lithium Hydroxide Monohydrate (LiOH·H₂O)

Key Differences :

Lithium Trifluoroacetate Monohydrate (C₂F₃LiO₂·H₂O)

Key Differences :

Other Pyruvate Salts

Sodium, potassium, and calcium pyruvates are widely used in cell culture media as alternative carbon sources. For example:

Key Differences :

- Cation Effects : Sodium and potassium pyruvates exhibit higher aqueous solubility than lithium pyruvate, influencing their suitability in biological buffers .

Comparative Data Table

Research Findings and Trends

- Lithium Hydroxide Monohydrate: Environmental concerns drive research into sustainable production methods, with GHG emissions from its synthesis under scrutiny .

- Lithium Carbonate : Dominates supply chains but faces competition from lithium hydroxide in high-nickel battery cathodes .

Q & A

Q. What validated synthesis protocols exist for lithium pyruvate monohydrate in academic laboratories?

Lithium pyruvate monohydrate is synthesized by neutralizing pyruvic acid with lithium hydroxide monohydrate in a 1:1 molar ratio under controlled pH (~8–9) and temperature (20–25°C). The reaction mixture is stirred until complete dissolution, followed by crystallization via slow evaporation. Recrystallization from hot water ensures purity. Final characterization employs X-ray diffraction (XRD) for structural confirmation and titration methods (e.g., GB/T 11064.1-2013 for carbonate quantification) .

Q. Which analytical methods are recommended for assessing purity and impurities in lithium pyruvate monohydrate?

- Metallic impurities (Ca, Mg, Fe): Flame atomic absorption spectroscopy (FAAS; GB/T 11064.6-2013) or ICP-AES (GB/T 11064.16-2023) .

- Sulfate contamination: Barium sulfate turbidimetry (GB/T 11064.9-2013) .

- Organic purity: High-performance liquid chromatography (HPLC) with UV detection at 210 nm .

- Hydrate stability: Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to monitor water loss .

Advanced Research Questions

Q. How can contradictions in thermal decomposition kinetics of lithium pyruvate monohydrate be resolved?

Apply model-free kinetic analysis (e.g., Friedman or Kissinger-Akahira-Sunose methods) to non-isothermal TGA data collected at multiple heating rates (5–20°C/min). Compare activation energies (Ea) across decomposition stages to identify dominant mechanisms (e.g., diffusion-controlled vs. nucleation). Validate with evolved gas analysis-mass spectrometry (EGA-MS) to detect gaseous byproducts (e.g., CO₂, H₂O) and refine degradation pathways .

Q. What experimental strategies optimize lithium pyruvate monohydrate’s stability in enzymatic assays (e.g., ALT/AST)?

- Buffer optimization: Use phosphate buffer (pH 7.4–7.8) to minimize hydrolysis. Avoid Tris-based buffers, which may chelate lithium ions.

- Matrix interference testing: Conduct spike-and-recovery experiments with serum samples to quantify signal suppression/enhancement.

- Storage conditions: Lyophilize aliquots and store at -20°C in desiccated containers to prevent hydrate dissociation and microbial growth .

Q. How can crystallographic data discrepancies be addressed during structural refinement of lithium pyruvate monohydrate?

Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen bonding networks with ORTEP-3 visualizations. Cross-check with density functional theory (DFT) calculations to resolve ambiguities in bond lengths or angles. For twinned crystals, apply the HKLF 5 instruction in SHELXL to refine overlapping reflections .

Safety and Handling Methodologies

Q. What safety protocols are critical for handling lithium pyruvate monohydrate in aqueous solutions?

- PPE: Wear alkali-resistant gloves (e.g., neoprene), ANSI Z87.1 goggles, and lab coats.

- Exposure control: Use fume hoods for powder handling (OSHA PEL: 15 mg/m³ total dust).

- Decontamination: Neutralize spills with 5% acetic acid, followed by rinsing with deionized water. Collect waste in pH-neutral containers for hazardous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.